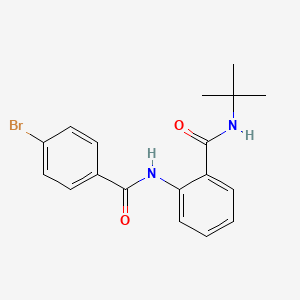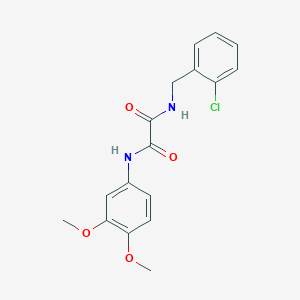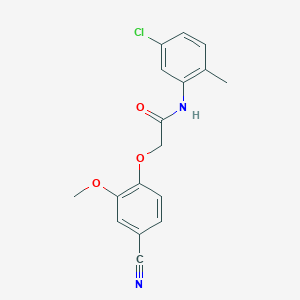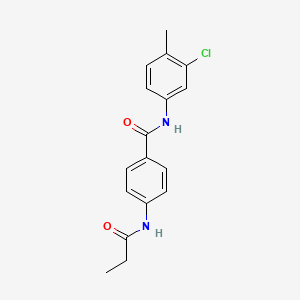![molecular formula C19H20N2O3S2 B4234951 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4234951.png)
1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound that belongs to the class of bicyclo[3.3.1]nonanes. This compound is characterized by its unique structure, which includes two thienylcarbonyl groups and a diazabicyclo core. The compound’s structure and properties make it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Análisis De Reacciones Químicas
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylcarbonyl groups.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it of interest in the development of new materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s thienylcarbonyl groups can interact with various enzymes and receptors, leading to changes in their activity. The diazabicyclo core can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
Adamantanones: These compounds have a similar bicyclo[3.3.1]nonane core but lack the thienylcarbonyl groups.
Bicyclo[3.2.1]octanes: These compounds have a similar structure but with a different ring size.
The unique combination of the thienylcarbonyl groups and the diazabicyclo core in 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[33
Propiedades
IUPAC Name |
1,5-dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-18-9-20(15(22)13-5-3-7-25-13)11-19(2,17(18)24)12-21(10-18)16(23)14-6-4-8-26-14/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMPQKYHTXJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CS3)C)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4234893.png)
![6-AMINO-1-(4-FLUOROPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4234894.png)
![6-[(2-Ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4234900.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)

![4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4234920.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4234923.png)

![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4234931.png)

![13-cyclopentyl-17-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4234943.png)
![N-(3,5-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4234948.png)

